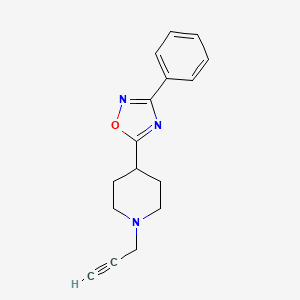
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and belongs to the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP acts as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. PPOP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PPOP has been shown to have various biochemical and physiological effects. In animal studies, PPOP has been shown to improve memory and cognitive function, reduce anxiety, and exhibit anticonvulsant activity. PPOP has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPOP is its versatility in terms of its potential applications in various fields. PPOP is also relatively easy to synthesize and has good stability. However, one of the limitations of PPOP is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of PPOP. In medicinal chemistry, further studies are needed to determine the potential of PPOP as a drug candidate for the treatment of various diseases. In addition, further studies are needed to better understand the mechanism of action of PPOP and its effects on the central nervous system. Finally, further studies are needed to improve the solubility of PPOP in water, which could expand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of PPOP involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperidine to obtain the final product.
Applications De Recherche Scientifique
PPOP has been extensively studied for its potential applications in various fields. In medicinal chemistry, PPOP has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. PPOP has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-phenyl-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-10-19-11-8-14(9-12-19)16-17-15(18-20-16)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZOJBJYRKMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


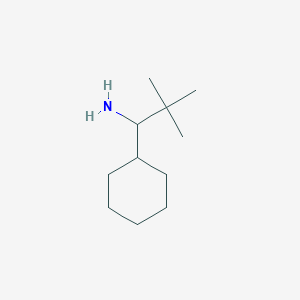
![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)
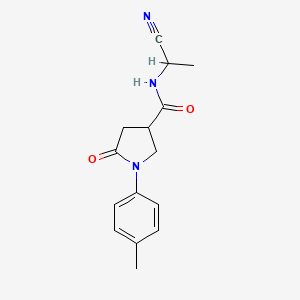
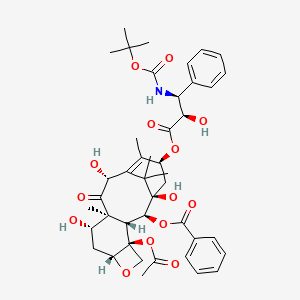
![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)

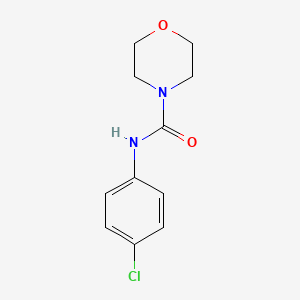
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)